

Application Note: Quantitative Analysis of Orobanchol and its Analogs using LC-MS/MS

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Compound of Interest

Compound Name: Orobanchol

Cat. No.: B1246147

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Introduction

Orobanchol and its analogs are members of the strigolactone (SL) family, a class of plant hormones that play a crucial role in regulating plant development and mediating interactions with symbiotic fungi and parasitic weeds.^{[1][2][3]} Accurate and sensitive quantification of these compounds is essential for research in plant biology, agriculture, and the development of novel herbicides or germination stimulants. This application note provides a detailed protocol for the analysis of **orobanchol** and its analogs in plant root exudates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.^{[4][5][6]}

Experimental Protocols

Sample Preparation: Extraction of Strigolactones from Root Exudates

This protocol is adapted from established methods for the extraction of strigolactones from liquid culture media.^{[7][8][9]}

Materials:

- Plant root exudates (collected from hydroponic or sand culture systems)

- Solid-Phase Extraction (SPE) C18 Cartridges
- Methanol (MeOH), HPLC grade
- Water, Milli-Q or equivalent
- Acetone, HPLC grade
- Ethyl acetate
- Nitrogen gas stream
- Vortex mixer
- Centrifuge

Procedure:

- Collection of Root Exudates: Grow plants in a hydroponic or sand culture system. Collect the liquid medium containing the root exudates.
- SPE Cartridge Conditioning: Pre-condition a C18 SPE cartridge by washing it with 3 mL of methanol followed by 3 mL of water.
- Sample Loading: Load the collected root exudate sample onto the conditioned C18 cartridge.
- Washing: Wash the cartridge with 3 mL of water to remove interfering polar compounds.
- Elution: Elute the strigolactones from the cartridge with 5 mL of acetone.^[10] An alternative is to extract the root samples with ethyl acetate.
- Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of 50% methanol or an appropriate solvent mixture compatible with the LC-MS/MS system.
- Centrifugation: Centrifuge the reconstituted sample to pellet any particulate matter.

- Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For better detection, gently tap the bottom of the vial to remove any dissolved gases.[\[7\]](#)[\[9\]](#)

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and analogs being analyzed.

Liquid Chromatography (LC) Conditions:

- System: UHPLC or UPLC system
- Column: ODS (C18) column, e.g., COSMOSIL 2.5C18-MS-II, 100 x 2.0 mm i.d., 2.5 μ m.[\[11\]](#)[\[12\]](#)
- Column Temperature: 30°C[\[11\]](#)[\[12\]](#)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Methanol with 0.1% formic acid
- Flow Rate: 0.2 mL/min[\[11\]](#)
- Gradient Elution:
 - Start with a linear gradient from 50% B to 100% B over 20 minutes.[\[11\]](#)
 - Hold at 100% B for a specified time to wash the column.
 - Return to initial conditions and equilibrate the column before the next injection.
- Injection Volume: 5-10 μ L

Mass Spectrometry (MS/MS) Conditions:

- System: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), positive mode

- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte using authentic standards. Some reported transitions are provided in the data table below.

Data Presentation

Quantitative analysis of **orobanchol** and its analogs is performed using the MRM mode. The concentration of each analyte in the sample is determined by comparing the peak area to a calibration curve generated from authentic standards.

Table 1: MRM Transitions and Quantitative Performance for **Orobanchol** and its Analogs

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Limit of Quantification (LOQ)	Reference
Orobanchol	347.1	233.1	1 pg/μL	[5][6][11]
Didehydro-orobanchol (DDH)	345.2	97	Not specified	[11]
Solanacol	343.1	97	0.96 μg/L	[11][13]
Orobanchyl acetate	389	Not specified	Not specified	[11][14]
7-oxoorobanchyl acetate	Not specified	Not specified	Not specified	[13]
5-Deoxystrigol	Not specified	Not specified	0.05 μg/L	[13]
Strigol	Not specified	Not specified	0.1 pg/μL	[5][6]
Sorgolactone	Not specified	Not specified	0.5 pg/μL	[5]

Note: The LOQ values are sourced from different studies and may vary depending on the instrumentation and experimental conditions.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of **Orobanchol** and its analogs.



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Caption: Experimental workflow for LC-MS/MS analysis of **Orobanchol**.

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